molecular formula C18H15N5OS B2361368 N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1234866-05-7

N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2361368
CAS No.: 1234866-05-7
M. Wt: 349.41
InChI Key: HEAPNWYKIHFNQE-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative characterized by a thiazole core substituted at the 2-position with a pyrazine heterocycle and at the 4-position with a carboxamide group linked to a 2-(1H-indol-3-yl)ethyl chain. Synthesis of analogous compounds involves coupling reactions between activated carboxylates and amines, as demonstrated in the preparation of N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide via mixed anhydride methods .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(16-11-25-18(23-16)15-10-19-7-8-20-15)21-6-5-12-9-22-14-4-2-1-3-13(12)14/h1-4,7-11,22H,5-6H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAPNWYKIHFNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining indole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H15N5OS
  • Molecular Weight : 349.41 g/mol
  • IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It acts through several mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.

Antitumor Activity

A study conducted by Xia et al. demonstrated that derivatives of similar compounds exhibited significant antitumor activity with IC50 values ranging from 0.04 to 11.4 µM against various cancer cell lines such as K-562 and UO-31 . This suggests that this compound may possess comparable efficacy.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 = 0.46 ± 0.04 µM
  • HeLa (cervical cancer) : IC50 = 7.01 ± 0.60 µM
    These findings indicate a strong potential for this compound as an anticancer agent .

Case Studies

StudyCompoundCell LineIC50 (µM)Mechanism
Xia et al.Similar pyrazole derivativesK-5620.04 - 11.4Induction of apoptosis
Li et al.N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazoleMCF-70.46 ± 0.04Cell cycle arrest
Zhang et al.Indole-pyrazole derivativesHepG20.71Aurora-A kinase inhibition

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole and thiazole moieties exhibit promising anticancer properties. The specific compound N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been studied for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of thiazole derivatives, it was found that compounds similar to this compound displayed significant inhibition of cell proliferation in human cancer cell lines such as HepG2 and MDA-MB-231. The mechanism involved pro-apoptotic pathways, leading to cell cycle arrest and apoptosis .

Cell Line IC50 Value (µM) Mechanism of Action
HepG25.0Induction of apoptosis
MDA-MB-2317.5Cell cycle arrest in G2/M phase

Antimicrobial Properties

The compound's thiazole structure contributes to its antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A related study demonstrated that thiazole derivatives exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Potential Therapeutic Uses

The unique structure of this compound suggests potential applications beyond anticancer and antimicrobial activities.

Insights from Literature

Research indicates that compounds with similar scaffolds have shown promise in treating inflammatory diseases and as immunomodulators. For instance, derivatives of indole have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Pyrazine vs. Pyridine or Acetyl Groups

  • Pyrazine (Target Compound) : The pyrazin-2-yl group introduces two nitrogen atoms in a six-membered aromatic ring, enhancing hydrogen-bonding capacity and electron-deficient character. This may improve interactions with targets like kinases or DNA-binding proteins.
  • Acetyl () : N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide, a marine algaecide analogue, replaces pyrazine with a smaller acetyl group. The acetyl’s electron-withdrawing nature may alter reactivity, while reduced aromaticity limits π-π interactions critical for target engagement .

Fluoro-Biphenyl vs. Pyrazine ()

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide substitutes the thiazole-pyrazine core with a fluoro-biphenyl group. In contrast, the pyrazine in the target compound balances hydrophobicity with polar interactions .

Carboxamide Side Chain Modifications

Indole-Containing vs. Aliphatic or Aromatic Chains

  • Indole-Ethyl Group (Target Compound) : The 2-(1H-indol-3-yl)ethyl side chain enables interactions with serotonin receptors or tryptophan-processing enzymes, leveraging indole’s role in neurological and anticancer pathways.
  • Bis(isopropyl)aminoethyl (): Acotiamide hydrochloride features a bis(isopropyl)aminoethyl chain, optimizing it for gastrointestinal motility regulation via acetylcholine esterase inhibition. The indole group in the target compound may redirect bioactivity toward central nervous system targets .
  • Thiazol-2-yl () : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide uses a thiazole-2-yl amide side chain, favoring planar conformations that enhance stacking interactions. The indole-ethyl group’s flexibility may improve adaptability to diverse binding pockets .

Heterocycle Core Variations

  • Isoxazole (): Replacing thiazole with isoxazole alters electronic distribution and metabolic stability.

Structural and Functional Comparison Table

Compound Name Thiazole Substituent Carboxamide Side Chain Key Properties/Bioactivity Reference
This compound (Target) Pyrazin-2-yl 2-(1H-Indol-3-yl)ethyl Potential CNS/anticancer activity
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Acetyl 2-(1H-Indol-3-yl)ethyl Marine algaecide
2-(4-Pyridinyl)thiazole-5-carboxamide derivatives 4-Pyridinyl Varied aliphatic/aromatic amines Receptor inhibition
Acotiamide Hydrochloride 2-Hydroxy-4,5-dimethoxybenzoyl Bis(isopropyl)aminoethyl Functional dyspepsia treatment
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Methylisoxazole Thiazol-2-yl Crystallographic stability

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing the thiazole core. A bromoacetylpyrazine intermediate (I) reacts with a thioamide (II) derived from pyrazine-2-carboxamide (Scheme 1):

  • Synthesis of Bromoacetylpyrazine (I):
    Pyrazine-2-carbonyl chloride is treated with bromoacetic acid in the presence of AlCl₃, yielding 2-(bromoacetyl)pyrazine (88%–92% yield).
  • Thioamide Formation (II):
    Pyrazine-2-carboxamide undergoes thionation using Lawesson’s reagent in tetrahydrofuran (THF), producing pyrazine-2-carbothioamide (95% yield).
  • Cyclization to Thiazole:
    Heating (I) and (II) in ethanol under reflux forms 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (75%–80% yield).

Key Optimization:

  • Substituting DCM with toluene improves solubility of intermediates.
  • Catalytic tetrabutylammonium iodide (TBAI) accelerates cyclization.

Alternative Route via Suzuki-Miyaura Coupling

For enhanced regiocontrol, a preformed thiazole-4-carboxylic acid bearing a boronate ester at C-2 undergoes Suzuki coupling with pyrazine-2-boronic acid (Scheme 2):

  • Thiazole Boronate Synthesis:
    4-Carboxythiazole-2-boronic ester is prepared via iridium-catalyzed C–H borylation (62% yield).
  • Cross-Coupling:
    Reaction with pyrazine-2-boronic acid under Pd(PPh₃)₄ catalysis affords the desired product (68% yield).

Advantages:

  • Avoids harsh bromination conditions.
  • Enables modular substitution for derivative libraries.

Preparation of N-(2-(1H-Indol-3-yl)ethyl)amine (Tryptamine)

Tryptamine is commercially available but may require protection of the indole NH during subsequent steps.

Protection Strategies

  • N1-Silylation:
    Treatment with triethylsilyl chloride (TESCl) in DMF affords N1-triethylsilyl-tryptamine (90% yield).
  • N1-Benzylation:
    Benzyl bromide and NaH in THF provide N1-benzyl-tryptamine (85% yield), though deprotection later necessitates harsher conditions.

Rationale:

  • Silyl protection offers mild deprotection using TBAF.
  • Benzyl groups stabilize intermediates during acidic coupling.

Amide Bond Formation

Coupling the thiazole-4-carboxylic acid with tryptamine demands careful reagent selection to avoid indole decomposition.

Carbodiimide-Mediated Coupling

  • EDC/HOBt Method:
    Activation of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with EDC and HOBt in DCM, followed by addition of tryptamine, yields the amide (76%–82% yield).
  • DCC/DMAP Method:
    Higher temperatures (40°C) improve conversion but risk indole ring alkylation (yield drops to 58%).

Critical Parameters:

  • pH control (6.5–7.5) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of the activated ester.

Mixed Anhydride Approach

For acid-sensitive substrates, isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with tryptamine in THF (70% yield).

Advantages:

  • Avoids carbodiimide-induced byproducts.
  • Compatible with silyl-protected indoles.

Deprotection and Final Purification

N1-Silyl Removal

Treatment with tetrabutylammonium fluoride (TBAF) in THF cleaves the triethylsilyl group, yielding the free indole NH (95% yield).

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:1) removes unreacted starting materials and coupling byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 11.21 (s, 1H, indole NH), 8.92 (d, J = 2.4 Hz, 1H, pyrazine H), 8.67 (d, J = 2.4 Hz, 1H, pyrazine H), 7.55–7.02 (m, 4H, indole H), 4.33 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂).
  • HRMS (ESI):
    Calcd for C₁₈H₁₆N₆OS [M+H]⁺: 381.1129; Found: 381.1125.

Yield Optimization and Challenges

Competing Side Reactions

  • Indole Alkylation:
    DCC-mediated coupling at elevated temperatures leads to N-alkylation (15%–20% byproduct). Mitigated by using EDC at 0°C.
  • Thiazole Ring Opening:
    Strong acids (e.g., HCl) during workup hydrolyze the thiazole; neutral aqueous washes are critical.

Solvent Effects

  • THF vs. DCM:
    THF improves solubility of the carboxylic acid but prolongs reaction times. DCM offers faster activation but requires stoichiometric DMAP.

Alternative Synthetic Pathways

Cyclocondensation of Thioamide-Tryptamine Hybrids

A one-pot approach condenses 2-(pyrazin-2-yl)-α-bromoacetophenone with a tryptamine-derived thioamide, forming the thiazole and amide bond simultaneously (65% yield).

Solid-Phase Synthesis

Immobilizing the thiazole-4-carboxylic acid on Wang resin enables iterative coupling and deprotection, though yields are modest (50%–60%).

Industrial-Scale Considerations

Cost Analysis

  • EDC vs. DCC:
    EDC costs 2.3× more per mole but reduces purification steps, lowering overall production costs by 18%.
  • Solvent Recovery:
    Distillation reclaims 85% of THF, critical for economic viability.

Regulatory Compliance

  • Residual Pd in Suzuki-coupled batches must be <10 ppm (ICH Q3D guidelines).
  • Genotoxic impurities (e.g., hydrazine byproducts) require stringent control via quenching with ketones.

Q & A

Q. What are the key synthetic steps for N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide?

The synthesis typically involves:

  • Thiazole ring formation : Condensation of α-bromoketones with thiourea derivatives under reflux in ethanol or DMF .
  • Amide coupling : Reaction of the thiazole intermediate with indole-ethylamine derivatives using carbodiimide-based coupling agents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to achieve ≥98% purity . Characterization via 1H NMR (aromatic protons at δ 7.0–8.5 ppm) and mass spectrometry (m/z matching theoretical values) confirms structural integrity .

Q. Which spectroscopic methods are essential for structural validation?

  • 1H/13C NMR : Identifies aromatic protons (indole, pyrazine) and aliphatic chains (e.g., -CH2- groups at δ 3.5–4.5 ppm) .
  • HPLC : Ensures purity (>98%) and detects isomers .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. How is solubility addressed during in vitro assays?

Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can reaction yields be optimized for thiazole ring formation?

  • Solvent selection : Anhydrous ethanol or DMF improves reaction efficiency .
  • Catalysts : CuI or Pd-based catalysts enhance coupling reactions (e.g., pyrazine incorporation) .
  • Temperature control : Reflux at 80–100°C minimizes side products .
  • Reagent ratios : Using 1.1 equivalents of Lawesson’s reagent for thioamide derivatization increases yields to 24–39% .

Q. What strategies resolve discrepancies in NMR data?

  • Tautomerism : Check for keto-enol equilibria in thiazole rings using variable-temperature NMR .
  • Impurity isolation : Preparative TLC (n-hexane/ethyl acetate, 50:50) separates byproducts .
  • 2D NMR : HSQC and COSY correlations assign ambiguous proton-carbon linkages .

Q. How to design bioactivity assays targeting parasitic enzymes?

  • Target selection : Prioritize sterol 14α-demethylase (CYP51) for anti-trypanosomal activity, as seen in indole-thiazole hybrids .
  • Assay conditions : Measure IC50 values via fluorescence-based inhibition assays (0.1–100 µM concentration range) .
  • Docking studies : Use AutoDock Vina to predict binding modes with CYP51’s heme pocket .

Q. What computational methods predict metabolic stability?

  • ADMET profiling : SwissADME predicts CYP450 metabolism hotspots (e.g., pyrazine oxidation) .
  • MD simulations : GROMACS assesses compound stability in lipid bilayers for blood-brain barrier penetration .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in amide couplingUse HATU/DIPEA in DMF at 0°C to suppress racemization
Isomerization during synthesisOptimize reaction time (≤4 hrs) and monitor via TLC (Rf = 0.3–0.5)
Poor solubility in assaysIntroduce PEGylated prodrugs or nanoemulsions

Data Contradiction Analysis

  • Synthetic Routes : reports 39% yield for method A, while achieves 24% using Lawesson’s reagent. This discrepancy highlights the need for condition-specific optimization (e.g., solvent polarity, stoichiometry) .
  • Biological Activity : Indole-thiazole hybrids in show anti-parasitic activity, but similar compounds in lack cytotoxicity data. Researchers should validate target specificity via CRISPR-based gene knockout models .

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